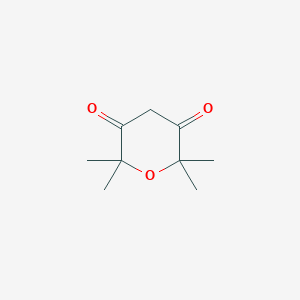
2,2,6,6-Tetramethyloxane-3,5-dione
描述
2,2,6,6-Tetramethyloxane-3,5-dione, also known as TMHD or thd, is a type of β-diketone compound. It has an intermediate diketone structure that can easily form a stable enol form through tautomerism. Under alkaline conditions, the alcohol hydroxyl loses a proton, making the resulting oxygen anion easily coordinate with many metal ions to form a stable complex .
Synthesis Analysis
In a study, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II) (Ba(TMHD)2) was synthesized, and its structure was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy . Another synthesis involved the interaction of copper acetate hydrate with TMHD in a methanol solution .Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethyloxane-3,5-dione was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .Chemical Reactions Analysis
2,2,6,6-Tetramethyloxane-3,5-dione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions. It is a stable, anhydrous reagent that undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethyloxane-3,5-dione is a liquid with a refractive index of n20/D 1.459 (lit.) and a density of 0.883 g/mL at 25 °C (lit.). It has a boiling point of 72-73 °C/6 mmHg (lit.) .作用机制
安全和危害
未来方向
2,2,6,6-Tetramethyloxane-3,5-dione and its metal complexes have a wide range of applications. They can be used as catalysts for various organic synthesis reactions, such as catalyzing some difficult Ullmann reactions and various coupling reactions of aromatic hydrocarbons . More importantly, the metal complexes of 2,2,6,6-Tetramethyloxane-3,5-dione can be widely used as MOCVD precursors and further prepared into precious metal thin films and other semiconductor materials .
属性
IUPAC Name |
2,2,6,6-tetramethyloxane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(10)5-7(11)9(3,4)12-8/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBKOTXULFGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(=O)C(O1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601218 | |
| Record name | 2,2,6,6-Tetramethyloxane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyloxane-3,5-dione | |
CAS RN |
14744-26-4 | |
| Record name | 2,2,6,6-Tetramethyloxane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(dimethylamino)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxamide](/img/structure/B1652475.png)
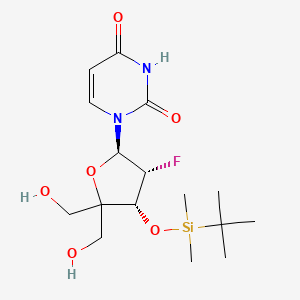
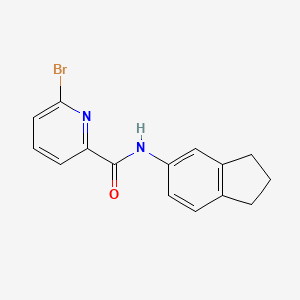
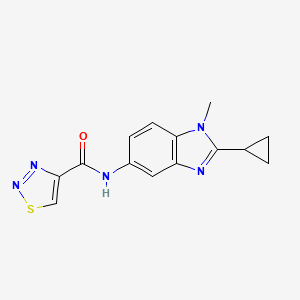

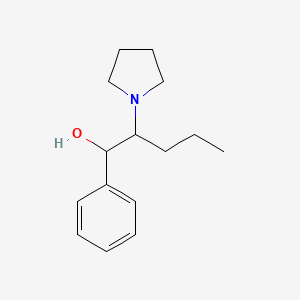
![7-O-tert-butyl 3-O-methyl 2-(trifluoromethylsulfonyloxy)-5,6,8,9-tetrahydropyrido[2,3-d]azepine-3,7-dicarboxylate](/img/structure/B1652484.png)
![2-(6-Azaspiro[2.5]octan-2-yl)ethanol](/img/structure/B1652485.png)
![2-({[4-(2-fluorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide](/img/structure/B1652487.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[(2-phenyl-1H-imidazol-4-yl)methyl]-](/img/structure/B1652490.png)
![5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one hcl](/img/structure/B1652492.png)
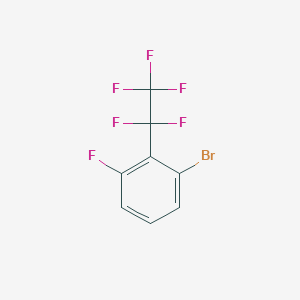
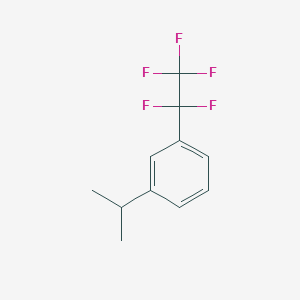
![3-Pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine](/img/structure/B1652496.png)